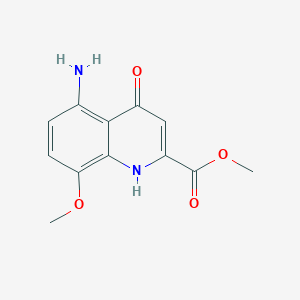
Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their condensation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits biological activity and is used in the development of bioactive molecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Methyl 5-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of both an amino group and a methoxy group on the quinoline ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
61644-53-9 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 5-amino-8-methoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-6(13)10-8(15)5-7(12(16)18-2)14-11(9)10/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
KUFPOURKWVQNSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















